molecular formula C15H13NO3 B5044925 N-(2-Methoxy-dibenzofuran-3-yl)-acetamide

N-(2-Methoxy-dibenzofuran-3-yl)-acetamide

Cat. No.: B5044925
M. Wt: 255.27 g/mol
InChI Key: UWDVDLWULGRWGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-Methoxy-dibenzofuran-3-yl)-acetamide: is a chemical compound that belongs to the class of dibenzofurans. Dibenzofurans are heterocyclic organic compounds with a furan ring fused to two benzene rings. This compound is characterized by the presence of a methoxy group at the 2-position of the dibenzofuran ring and an acetamide group at the 3-position.

Scientific Research Applications

Chemistry: N-(2-Methoxy-dibenzofuran-3-yl)-acetamide is used as a building block in organic synthesis. It serves as an intermediate in the preparation of more complex molecules and materials.

Biology: In biological research, this compound is studied for its potential biological activities. It may exhibit properties such as antimicrobial, anti-inflammatory, or anticancer activities, making it a subject of interest in drug discovery and development.

Medicine: The compound’s potential therapeutic properties are explored in medicinal chemistry. It may serve as a lead compound for the development of new pharmaceuticals targeting specific diseases or conditions.

Industry: this compound is used in the production of specialty chemicals and materials. It may be employed in the synthesis of polymers, dyes, and other industrial products.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Methoxy-dibenzofuran-3-yl)-acetamide typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 2-methoxy-dibenzofuran.

    Acetylation: The 2-methoxy-dibenzofuran is then subjected to acetylation using acetic anhydride in the presence of a catalyst such as pyridine. This reaction introduces the acetamide group at the 3-position of the dibenzofuran ring.

    Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain this compound in high purity.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Industrial methods may also involve continuous flow processes and automated systems for efficient production.

Chemical Reactions Analysis

Types of Reactions: N-(2-Methoxy-dibenzofuran-3-yl)-acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The methoxy group and acetamide group can undergo substitution reactions with nucleophiles or electrophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Nucleophiles (e.g., amines, thiols), electrophiles (e.g., alkyl halides), solvents like dichloromethane or ethanol.

Major Products Formed:

    Oxidation: Oxidized derivatives such as carboxylic acids or ketones.

    Reduction: Reduced derivatives such as alcohols or amines.

    Substitution: Substituted derivatives with various functional groups replacing the methoxy or acetamide groups.

Mechanism of Action

The mechanism of action of N-(2-Methoxy-dibenzofuran-3-yl)-acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

  • 2-Chloro-N-(2-methoxy-dibenzofuran-3-yl)-benzamide
  • 4-Fluoro-N-(2-methoxy-dibenzofuran-3-yl)-benzenesulfonamide
  • 3,5-Diamino-N-(2-methoxy-dibenzofuran-3-yl)-benzamide

Uniqueness: N-(2-Methoxy-dibenzofuran-3-yl)-acetamide is unique due to its specific substitution pattern on the dibenzofuran ring. The presence of both the methoxy group and the acetamide group imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it valuable for various research and industrial applications.

Properties

IUPAC Name

N-(2-methoxydibenzofuran-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO3/c1-9(17)16-12-8-14-11(7-15(12)18-2)10-5-3-4-6-13(10)19-14/h3-8H,1-2H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWDVDLWULGRWGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C=C2C3=CC=CC=C3OC2=C1)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-Methoxy-dibenzofuran-3-yl)-acetamide
Reactant of Route 2
Reactant of Route 2
N-(2-Methoxy-dibenzofuran-3-yl)-acetamide
Reactant of Route 3
Reactant of Route 3
N-(2-Methoxy-dibenzofuran-3-yl)-acetamide
Reactant of Route 4
Reactant of Route 4
N-(2-Methoxy-dibenzofuran-3-yl)-acetamide
Reactant of Route 5
Reactant of Route 5
N-(2-Methoxy-dibenzofuran-3-yl)-acetamide
Reactant of Route 6
Reactant of Route 6
N-(2-Methoxy-dibenzofuran-3-yl)-acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.